N-(3-bromophenyl)-4-phenylbutanamide

Description

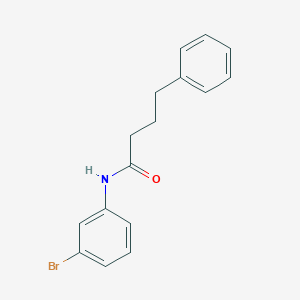

N-(3-Bromophenyl)-4-phenylbutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-bromophenyl moiety at the nitrogen atom. Its molecular formula is C₁₆H₁₆BrNO, with a molecular weight of 318.21 g/mol. The compound’s structure (Fig. 1) features a meta-bromine substitution on the phenyl ring, which confers distinct electronic and steric properties compared to para-substituted analogs.

![Fig. 1: Proposed structure of this compound]

Properties

Molecular Formula |

C16H16BrNO |

|---|---|

Molecular Weight |

318.21g/mol |

IUPAC Name |

N-(3-bromophenyl)-4-phenylbutanamide |

InChI |

InChI=1S/C16H16BrNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |

InChI Key |

WJAKPJSSBXGKJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of N-(3-bromophenyl)-4-phenylbutanamide can be contextualized by comparing it to four structurally related analogs:

N-(4-Bromophenyl)-4-phenylbutanamide (CAS 300727-34-8)

- Molecular Formula: C₁₆H₁₆BrNO

- Molecular Weight : 318.21 g/mol

- Key Difference : Bromine substitution at the para position of the phenyl ring.

- Electronic effects differ: para-bromine may stabilize resonance structures more effectively, altering reactivity in nucleophilic aromatic substitution reactions .

N-(3-Methoxyphenyl)-4-phenylbutanamide (Compound 3vb)

- Molecular Formula: C₁₇H₁₉NO₂

- Molecular Weight : 281.34 g/mol

- Key Difference : Methoxy (-OCH₃) group at the meta position instead of bromine.

- Impact :

- The electron-donating methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromine. This may reduce electrophilic substitution reactivity but improve solubility in polar solvents.

- Synthesized via copper-catalyzed coupling (CuBr₂, trans-N,N’-dimethylcyclohexane-1,2-diamine), yielding 79% efficiency under mild conditions .

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Molecular Formula : C₁₇H₁₇Cl₂N₂O₂

- Molecular Weight : 376.24 g/mol

- Key Differences: Amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring. Dichlorophenoxy substituent on the butanamide chain.

3-Chloro-N-phenylphthalimide

- Molecular Formula: C₁₄H₈ClNO₂

- Molecular Weight : 265.67 g/mol

- Key Differences : Phthalimide core instead of butanamide; chlorine substituent.

- Impact :

- The rigid phthalimide structure offers thermal stability, making it suitable for polymer synthesis (e.g., polyimides).

- Chlorine at the meta position directs electrophilic attacks to specific sites, differing from bromine’s steric and electronic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.